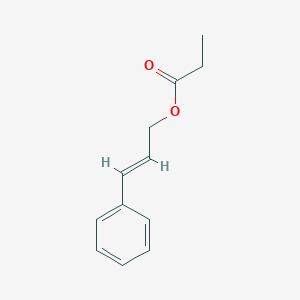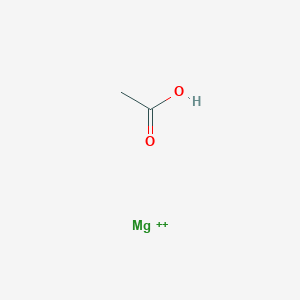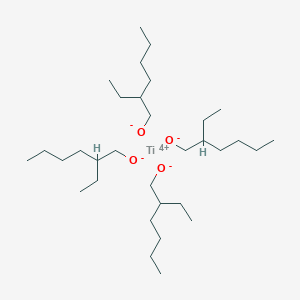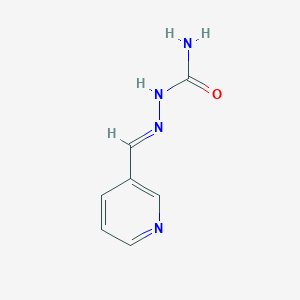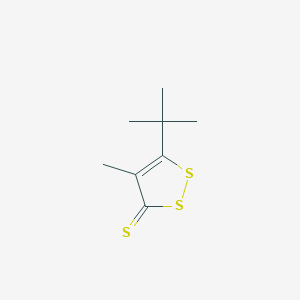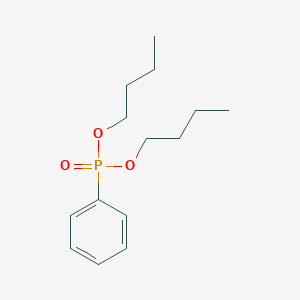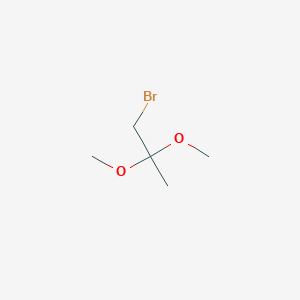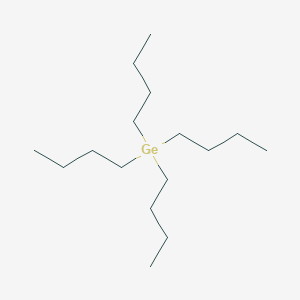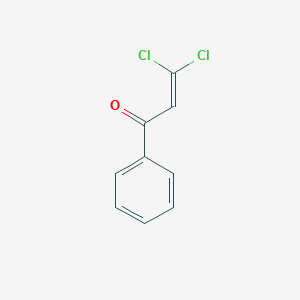
3,3-Dichloro-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-1-phenylprop-2-en-1-one, also known as DCPA, is a synthetic compound that has been widely used in scientific research. It is a yellowish crystalline powder that is soluble in organic solvents such as chloroform, ether, and acetone. DCPA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-1-phenylprop-2-en-1-one is not fully understood. However, it has been proposed that 3,3-Dichloro-1-phenylprop-2-en-1-one may inhibit the activity of enzymes involved in various biological processes. For example, 3,3-Dichloro-1-phenylprop-2-en-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
3,3-Dichloro-1-phenylprop-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various cancer cell lines, and reduce inflammation. 3,3-Dichloro-1-phenylprop-2-en-1-one has also been found to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dichloro-1-phenylprop-2-en-1-one has several advantages as a tool in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 3,3-Dichloro-1-phenylprop-2-en-1-one is also stable under a range of conditions, making it suitable for use in various experimental setups. However, there are also some limitations to the use of 3,3-Dichloro-1-phenylprop-2-en-1-one. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 3,3-Dichloro-1-phenylprop-2-en-1-one. One area of interest is the development of new compounds based on 3,3-Dichloro-1-phenylprop-2-en-1-one that exhibit improved therapeutic properties. Another area of interest is the study of the mechanism of action of 3,3-Dichloro-1-phenylprop-2-en-1-one, which could lead to the discovery of new targets for drug development. Finally, the use of 3,3-Dichloro-1-phenylprop-2-en-1-one in combination with other compounds could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
3,3-Dichloro-1-phenylprop-2-en-1-one can be synthesized by reacting 3,3-dichloroacetophenone with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by a dehydration step to yield 3,3-Dichloro-1-phenylprop-2-en-1-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3,3-Dichloro-1-phenylprop-2-en-1-one has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 3,3-Dichloro-1-phenylprop-2-en-1-one has also been used as a starting material to synthesize other compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
10562-42-2 |
|---|---|
Nom du produit |
3,3-Dichloro-1-phenylprop-2-en-1-one |
Formule moléculaire |
C9H6Cl2O |
Poids moléculaire |
201.05 g/mol |
Nom IUPAC |
3,3-dichloro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H6Cl2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
AUIUGRRTBWGQAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




